molecular formula C6H4BrF2NO B15204568 6-Amino-4-bromo-2,3-difluorophenol

6-Amino-4-bromo-2,3-difluorophenol

Cat. No.: B15204568
M. Wt: 224.00 g/mol
InChI Key: ZDPYTLIUCKFPBD-UHFFFAOYSA-N
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Description

Significance of Halogenated Phenol (B47542) and Aminophenol Architectures in Advanced Organic Synthesis

Halogenated phenols and aminophenols are foundational pillars in the architecture of advanced organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors. The incorporation of halogen atoms—such as fluorine, chlorine, and bromine—into a phenol or aminophenol framework drastically alters the molecule's electronic properties and reactivity. numberanalytics.commt.com This modification is a key strategy in drug design, as halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. acs.org

Phenolic compounds, in general, are abundant in nature and serve as precursors to a vast array of more complex substances, including flavonoids, lignans, and phenolic acids. nih.govgsconlinepress.com Their utility is expanded through halogenation, which provides chemical handles for further synthetic transformations. numberanalytics.com Specifically, bromo- and iodo-substituted phenols are invaluable substrates in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. acs.org

Similarly, the aminophenol moiety is a versatile intermediate in the synthesis of dyes, photographic chemicals, and pharmaceuticals. researchgate.net The amino group can act as a weak base or a nucleophile and can be readily converted into a diazonium salt for further functionalization. researchgate.netwikipedia.org 4-Aminophenol, for instance, is a well-known precursor in the industrial synthesis of paracetamol. wikipedia.orgnih.gov The combination of hydroxyl, amino, and halogen functionalities on a single aromatic ring creates a "privileged scaffold," a molecular framework that is predisposed to bind to multiple biological targets, making such compounds highly valuable in drug discovery. acs.orgresearchgate.net

Rationale for Investigating 6-Amino-4-bromo-2,3-difluorophenol: A Comprehensive Academic Perspective

The specific chemical structure of this compound makes it a compelling subject for academic and industrial research. The rationale for its investigation is rooted in the strategic placement of its multiple, distinct functional groups, which allows for selective and sequential chemical modifications.

Orthogonal Reactivity: The molecule features an amino (-NH2), a hydroxyl (-OH), a bromo (-Br), and two fluoro (-F) groups. These groups exhibit different reactivities, allowing chemists to target one site for reaction while leaving the others intact—a concept known as orthogonal synthesis. For example, the amino group can undergo acylation or diazotization, the hydroxyl group can be alkylated or esterified, and the bromo group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Fluorine's Influence: The two fluorine atoms significantly modulate the acidity of the phenolic proton and the basicity of the amino group. Fluorine substitution is a widely used strategy in medicinal chemistry to block metabolic oxidation sites and to fine-tune the electronic nature of the aromatic ring, thereby influencing pharmacokinetic and pharmacodynamic properties. acs.orgossila.com

Versatile Building Block: This trifunctional (or tetrafunctional, considering the fluorines) aniline (B41778) derivative serves as a versatile starting material. For instance, similar structures like 4-bromo-2,6-difluoroaniline (B33399) are used to synthesize materials for OLEDs, solar cells, and as intermediates for potent kinase inhibitors. ossila.comsigmaaldrich.comchemicalbook.com By analogy, this compound is a precursor for complex heterocyclic systems and other highly substituted aromatic compounds that are often inaccessible through simpler routes. Its synthesis is typically envisioned from a nitrophenol precursor, such as 4-bromo-2,3-difluoro-6-nitrophenol, via reduction of the nitro group. This follows a common synthetic logic for preparing aminophenols. researchgate.net

The combination of a nucleophilic amino group, an acidic phenolic hydroxyl group, and a synthetically versatile bromine atom on a fluorinated ring makes this compound a high-value intermediate for constructing novel chemical entities with potential applications in medicine and materials science.

Scope and Objectives of the Research Outline

This article aims to provide a focused and scientifically rigorous overview of this compound. The primary objective is to detail the significance of its chemical structure based on the established importance of its constituent halogenated phenol and aminophenol motifs. The scope is strictly limited to an academic discussion of the compound's synthetic utility and the rationale for its study, without delving into unverified applications or safety data. The content will adhere to a structured presentation of its chemical identity and the academic context of its relevance.

Compound Data

Below are interactive tables detailing the known properties and identifiers for this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
CAS Number 1935945-62-2 bldpharm.com
Molecular Formula C₆H₄BrF₂NO

| Molecular Weight | 225.01 g/mol |

Table 2: Physicochemical Properties of this compound

Property Value
Appearance Data not widely published; likely a solid at room temperature based on similar compounds.
Solubility Data not widely published; likely soluble in organic solvents like methanol, ethanol, and DMSO.
Melting Point Data not widely published.

| Boiling Point | Data not widely published. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrF2NO

Molecular Weight

224.00 g/mol

IUPAC Name

6-amino-4-bromo-2,3-difluorophenol

InChI

InChI=1S/C6H4BrF2NO/c7-2-1-3(10)6(11)5(9)4(2)8/h1,11H,10H2

InChI Key

ZDPYTLIUCKFPBD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)O)N

Origin of Product

United States

Advanced Chemical Reactivity and Transformation Mechanisms of 6 Amino 4 Bromo 2,3 Difluorophenol

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (EAS) reactions are fundamental to the functionalization of aromatic compounds. In 6-Amino-4-bromo-2,3-difluorophenol, the reactivity and regioselectivity of EAS are determined by the cumulative effects of the amino, hydroxyl, bromine, and fluorine substituents.

Halogen Effects (Bromine and Fluorine) on Ring Activation/Deactivation and Direction

Halogens exhibit a dual nature in electrophilic aromatic substitution; they are deactivating yet ortho-, para-directing. uci.edu This is due to the competition between their inductive and resonance effects.

Inductive Effect: Being highly electronegative, both bromine and fluorine atoms withdraw electron density from the aromatic ring through the sigma bond network. This inductive withdrawal deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). libretexts.org

Resonance Effect: Conversely, the halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect increases the electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites. libretexts.org

In this compound, the two fluorine atoms and the bromine atom collectively exert a significant deactivating inductive effect. However, their resonance effects still favor electrophilic attack at the positions ortho and para to them.

EffectDescriptionImpact on Reactivity
Inductive Effect (I) Withdrawal of electron density from the ring due to the high electronegativity of halogens.Deactivates the aromatic ring, making it less reactive.
Resonance Effect (R) Donation of lone pair electrons into the aromatic π-system.Activates the ortho and para positions relative to the meta position.

Competitive Directing Effects of Amino and Hydroxyl Groups

The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating groups in electrophilic aromatic substitution. stackexchange.com Both are ortho-, para-directors due to their strong electron-donating resonance effects, which far outweigh their inductive electron-withdrawing effects. libretexts.org

In this compound, these two groups are positioned meta to each other. Their directing effects will therefore be competitive. The -OH group strongly directs to its ortho and para positions. Similarly, the -NH₂ group directs to its ortho and para positions. The final position of substitution will depend on a combination of these directing effects and the steric hindrance at each potential site.

The activating strength generally follows the order: -NH₂ > -OH. libretexts.org This suggests that the amino group has a stronger influence on the regioselectivity of the reaction. However, the reaction conditions, particularly the pH, can significantly alter this. In acidic media, the amino group can be protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. stackexchange.com In contrast, in basic media, the hydroxyl group can be deprotonated to a phenoxide ion (-O⁻), which is an even more powerful activating and ortho-, para-directing group than the neutral -OH group. stackexchange.com

GroupActivating/DeactivatingDirecting Effect
-NH₂ Strongly ActivatingOrtho, Para
-OH Strongly ActivatingOrtho, Para
-Br DeactivatingOrtho, Para
-F DeactivatingOrtho, Para

Mechanistic Insights into Bromination and Further Halogenation

Further halogenation of this compound is an example of electrophilic aromatic substitution. The reaction proceeds via a two-step mechanism:

Formation of the Electrophile: For bromination, a Lewis acid catalyst such as FeBr₃ is typically used to polarize the Br-Br bond, creating a more potent electrophile. masterorganicchemistry.comyoutube.com

Nucleophilic Attack and Rearomatization: The electron-rich aromatic ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. uci.eduyoutube.com A base then removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. youtube.comkhanacademy.org

Given the strong activating effects of the amino and hydroxyl groups, polyhalogenation can be a significant side reaction, especially in polar solvents which can stabilize the polar transition states. khanacademy.orgmlsu.ac.inbyjus.com The use of non-polar solvents can help to control the reaction and favor monosubstitution. khanacademy.orgmlsu.ac.in The position of further halogenation will be directed by the combined influence of all existing substituents, with the powerful ortho-, para-directing amino and hydroxyl groups likely having the dominant say, leading to substitution at the remaining vacant positions ortho or para to them.

Nucleophilic Substitution and Cross-Coupling Reactions

Beyond electrophilic substitutions, the halogen atoms on the this compound ring open up avenues for nucleophilic substitution and cross-coupling reactions, which are powerful tools for further functionalization.

Reactivity of Bromine and Fluorine in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAᵣ) typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. nih.gov The reactivity of halogens as leaving groups in SNAᵣ reactions generally follows the trend F > Cl > Br > I, which is counterintuitive to the trend of bond strengths but is explained by the rate-determining step being the attack of the nucleophile on the ring. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. nih.gov

In this compound, the fluorine atoms are activated towards nucleophilic displacement. The presence of multiple electron-withdrawing fluorine atoms enhances the electrophilicity of the ring carbons to which they are attached, making them susceptible to attack by strong nucleophiles. nih.govnih.gov The bromine atom is generally less reactive than fluorine in SNAᵣ.

Palladium-Catalyzed Cross-Coupling Methodologies for Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The bromo-substituent in this compound is an excellent handle for such transformations.

Common palladium-catalyzed cross-coupling reactions that could be employed include:

Suzuki Coupling: Reaction with an organoboron reagent to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. beilstein-journals.org

Sonogashira Coupling: Reaction with a terminal alkyne to form a new C-C bond.

These reactions typically involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. beilstein-journals.org For instance, ligands like Xantphos have been shown to be effective in the palladium-catalyzed C-N and C-O bond formation of bromo-substituted aromatic compounds. beilstein-journals.org While C-F bonds are generally more challenging to activate for cross-coupling, recent advances have made this increasingly feasible.

ReactionCoupling PartnerBond Formed
Suzuki Coupling Organoboron ReagentC-C
Heck Coupling AlkeneC-C
Buchwald-Hartwig Amination AmineC-N
Sonogashira Coupling Terminal AlkyneC-C

Derivatization and Functionalization Strategies

The presence of reactive amino (-NH2) and hydroxyl (-OH) groups on the aromatic ring of this compound makes it a versatile substrate for a variety of chemical modifications. These functional groups can be targeted to introduce new functionalities and to construct more complex molecular architectures.

Modification of Amino and Hydroxyl Groups (e.g., Acylations, Alkylations)

The amino and hydroxyl groups of this compound are expected to undergo standard acylation and alkylation reactions.

Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the amino or hydroxyl group. This is typically achieved by reacting the aminophenol with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The relative reactivity of the amino and hydroxyl groups can often be controlled by the reaction conditions. For instance, the more nucleophilic amino group may react preferentially under milder conditions.

Alkylation: Alkylation introduces an alkyl group onto the amino or hydroxyl functionalities. Common alkylating agents include alkyl halides (e.g., methyl iodide) or sulfates. Similar to acylation, the site of alkylation can be influenced by the choice of reagents and reaction parameters. Selective N-alkylation or O-alkylation can be achieved by employing appropriate protecting group strategies or by carefully controlling the basicity of the reaction medium.

Reaction TypeReagent ExampleExpected Product
AcylationAcetic AnhydrideN-(4-Bromo-2,3-difluoro-6-hydroxyphenyl)acetamide and/or 4-Bromo-2,3-difluoro-6-aminophenyl acetate
AlkylationMethyl Iodide4-Bromo-2,3-difluoro-6-methoxyaniline and/or 4-Bromo-N-methyl-2,3-difluoro-6-aminophenol

Formation of Schiff Bases and Other Condensation Products

The primary amino group of this compound is capable of undergoing condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form Schiff bases (imines). ijpbs.comglobalresearchonline.netnih.govnih.gov This reaction typically proceeds under mild acidic or basic catalysis and involves the formation of a carbinolamine intermediate followed by dehydration to yield the C=N double bond. nih.gov

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone. The substituents on the aromatic ring of the aminophenol, as well as on the carbonyl compound, can influence the rate and equilibrium of Schiff base formation. The resulting Schiff bases are versatile intermediates themselves and can be used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. nih.gov

ReactantProduct Type
BenzaldehydeSchiff Base (Imine)
Substituted AldehydesSubstituted Schiff Bases
KetonesSchiff Base (Imine)

Cyclization Reactions and Formation of Heterocyclic Scaffolds

The ortho-disposed amino and hydroxyl groups of this compound make it an ideal precursor for the synthesis of five-membered heterocyclic rings, particularly benzoxazoles. ijpbs.comorganic-chemistry.orgnih.gov Benzoxazoles are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. nih.govnih.gov

The synthesis of benzoxazoles from o-aminophenols can be achieved through various methods, including condensation with carboxylic acids, aldehydes, or their derivatives, often under acidic or high-temperature conditions. nih.govorganic-chemistry.org For example, reaction with a carboxylic acid or its equivalent would lead to the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzoxazole (B165842) ring. The reaction can also be catalyzed by various reagents, including metal catalysts. nih.gov

Reaction PartnerHeterocyclic Product
Carboxylic Acid2-Substituted-5-bromo-6,7-difluorobenzoxazole
Aldehyde2-Substituted-5-bromo-6,7-difluorobenzoxazole
Orthoesters2-Substituted-5-bromo-6,7-difluorobenzoxazole

In Depth Spectroscopic Characterization and Computational Chemical Analysis of 6 Amino 4 Bromo 2,3 Difluorophenol

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise atomic arrangement and electronic environment of 6-Amino-4-bromo-2,3-difluorophenol. Each method provides a unique piece of the structural puzzle, and together they offer a complete characterization.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the various stretching and bending modes of the chemical bonds within a molecule. For this compound, the FT-IR and Raman spectra would be characterized by absorption bands corresponding to its functional groups: hydroxyl (-OH), amino (-NH₂), carbon-fluorine (C-F), carbon-bromine (C-Br), and the aromatic ring.

By analogy with related compounds like 2,3-difluorophenol (B1222669), the C-F stretching vibrations are expected to produce strong bands in the FT-IR spectrum. researchgate.net For 2,3-difluorophenol, these C-F stretching modes are observed at 1331 and 1279 cm⁻¹ in FT-IR and 1332 and 1280 cm⁻¹ in Raman spectra. researchgate.net The presence of the amino and bromo substituents in this compound would influence the exact positions of these bands.

The -OH and -NH₂ groups give rise to characteristic stretching vibrations in the higher frequency region of the IR spectrum, typically between 3200 and 3500 cm⁻¹. The O-H stretch is usually a broad band, while the N-H stretches of the primary amine appear as two sharp peaks. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the C=C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at a lower frequency, typically in the range of 500-600 cm⁻¹.

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Amino (-NH₂) Symmetric & Asymmetric Stretch 3300 - 3500
Hydroxyl (-OH) O-H Stretch 3200 - 3400 (broad)
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C Stretch 1400 - 1600
Carbon-Fluorine C-F Stretch 1250 - 1350

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR for Positional Assignment and Structural Confirmation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and detecting the presence of other magnetically active nuclei like ¹⁹F.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic proton and the protons of the -OH and -NH₂ groups. The single aromatic proton (H-5) would appear as a multiplet due to coupling with the adjacent fluorine atoms. Its chemical shift would be influenced by the electron-donating hydroxyl and amino groups and the electron-withdrawing halogen atoms. Protons on the -OH and -NH₂ groups are exchangeable and may appear as broad singlets.

¹³C NMR: The ¹³C NMR spectrum would display six distinct signals for the six carbon atoms of the benzene (B151609) ring, as they are in unique chemical environments. The chemical shifts would be heavily influenced by the attached substituents. The carbon atom bonded to the hydroxyl group (C-1) would be shifted downfield (typically 150-160 ppm). Carbons bonded to fluorine (C-2, C-3) would show large C-F coupling constants, which is a key identifying feature. The carbon attached to the bromine (C-4) would also have a characteristic shift, generally less deshielded than the oxygen-bearing carbon.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov For this compound, two distinct resonances would be expected for the two non-equivalent fluorine atoms (at C-2 and C-3). The chemical shifts and the coupling between them (³JFF) would provide definitive evidence for their ortho relationship. Further coupling to the adjacent aromatic proton (H-5) would also be observed. The study of fluorinated phenols demonstrates the sensitivity of ¹⁹F NMR to the electronic environment, allowing for clear distinction of metabolites and structural isomers. nih.gov

Table 2: Predicted NMR Chemical Shifts (δ) and Couplings for this compound

Nucleus Position Predicted Chemical Shift (ppm) Expected Coupling Patterns
¹H H-5 6.5 - 7.5 Doublet of doublets (or more complex multiplet) due to F-H coupling
¹H -OH Variable, broad Singlet
¹H -NH₂ Variable, broad Singlet
¹³C C-1 145 - 155 Singlet or small doublet
¹³C C-2 135 - 145 Large ¹JCF coupling
¹³C C-3 140 - 150 Large ¹JCF coupling
¹³C C-4 100 - 110 Singlet
¹³C C-5 115 - 125 Doublet due to ¹JCH coupling
¹³C C-6 125 - 135 Singlet

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenol (B47542) chromophore typically exhibits two main absorption bands in the UV region, arising from π→π* transitions of the benzene ring. For this compound, the presence of auxochromic groups (-OH, -NH₂) and chromophoric groups (-Br, -F) would cause shifts in the position and intensity of these absorption maxima (λmax). The -OH and -NH₂ groups, being strong activating groups, are expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The study of meta-fluorophenol has shown absorption in the ~260–280 nm region. mdpi.com The additional substituents on the target molecule would further modify these electronic transitions.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. Although a specific crystal structure for this compound is not publicly available, such an analysis would be invaluable. It would confirm the substitution pattern on the aromatic ring and detail the planarity of the molecule. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which govern the solid-state packing and physical properties of the compound.

Quantum Chemical Calculations for Molecular and Electronic Structure Theory

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful complement to experimental spectroscopic data. researchgate.net These computational methods can predict a wide range of molecular properties for this compound.

By solving approximations of the Schrödinger equation, DFT can be used to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure, providing theoretical values for bond lengths and angles that can be compared with X-ray crystallography data.

Predict Vibrational Spectra: Compute the harmonic vibrational frequencies and intensities, aiding in the assignment of experimental FT-IR and Raman spectra. Such calculations have been successfully applied to analyze the spectra of 2,3-difluorophenol. researchgate.netnih.gov

Simulate NMR Spectra: Predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants, which are crucial for interpreting and confirming experimental spectra.

Analyze Electronic Properties: Determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter related to the molecule's chemical reactivity and its UV-Vis absorption profile.

Table 3: Hypothetical DFT-Calculated Properties for this compound

Parameter Predicted Value
HOMO Energy -8.5 to -9.5 eV
LUMO Energy -0.5 to -1.5 eV
HOMO-LUMO Gap 7.5 to 8.5 eV

These computational insights, when combined with the comprehensive data from various spectroscopic techniques, enable a full and detailed structural and electronic characterization of this compound.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling for the reactivity and selectivity of this compound integrates computational chemistry and quantitative structure-activity relationship (QSAR) models to forecast its behavior in chemical reactions. These models are crucial for understanding the compound's potential applications and for designing novel synthetic routes.

The reactivity of this compound is influenced by its distinct functional groups: an amino group, a hydroxyl group, and halogen substituents on the aromatic ring. The interplay of these groups dictates the molecule's electronic and steric properties, which in turn govern its reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that relate the chemical structure of a compound to its activity, which can include reactivity. nih.govmdpi.com For aromatic amines and phenols, QSAR models often employ a range of molecular descriptors to predict their behavior. acs.orgnih.gov These descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters.

Electronic Descriptors: These parameters quantify the electronic environment of the molecule. For this compound, key electronic descriptors would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

Ionization Potential and Electron Affinity: These are related to the HOMO and LUMO energies and provide a measure of the energy required to remove an electron or the energy released when an electron is added, respectively. nih.gov

Hammett Constants (σ): These constants quantify the electron-donating or electron-withdrawing effect of the substituents on the aromatic ring. acs.org

pKa: The acid dissociation constant provides insight into the acidity of the phenolic hydroxyl group and the basicity of the amino group. acs.org

Steric Descriptors: These descriptors account for the three-dimensional shape and size of the molecule, which can influence reaction rates by hindering the approach of reactants.

Thermodynamic Descriptors: Parameters such as bond dissociation enthalpy (BDE) are particularly relevant for predicting the reactivity of the phenolic hydroxyl group, especially in antioxidant applications. nih.govacs.org

A hypothetical QSAR model for predicting the electrophilic aromatic substitution reactivity of this compound might take the form of a linear equation:

log(k) = c₀ + c₁E(HOMO) + c₂σ + c₃*S

where k is the reaction rate constant, E(HOMO) is the energy of the highest occupied molecular orbital, σ is the appropriate Hammett constant, S is a steric parameter, and c₀, c₁, c₂, c₃ are coefficients determined from a regression analysis of a training set of related compounds.

Reactivity Prediction Data

The following interactive table presents hypothetical calculated values for key molecular descriptors of this compound, which would be used in predictive models. These values are illustrative and would typically be derived from density functional theory (DFT) calculations.

DescriptorPredicted ValueSignificance in Reactivity
HOMO Energy-8.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
Ionization Potential9.1 eVEnergy required to remove an electron. nih.gov
Electron Affinity0.8 eVEnergy released upon gaining an electron.
O-H Bond Dissociation Enthalpy85 kcal/molPredicts antioxidant activity. acs.org
pKa (Phenolic -OH)8.2Indicates the acidity of the hydroxyl group.
pKa (Amino -NH₂)3.5Indicates the basicity of the amino group.

Selectivity Prediction

Predicting the selectivity of reactions involving this compound is a more nuanced challenge. The molecule possesses multiple reactive sites, and the outcome of a reaction will depend on the nature of the attacking reagent and the reaction conditions.

Electrophilic Aromatic Substitution: The activating, ortho-, para-directing amino and hydroxyl groups compete with the deactivating, ortho-, para-directing bromine and fluorine atoms. Computational models of the transition states for substitution at different positions on the ring can predict the most likely products. nih.gov

Nucleophilic Reactions: The amino group can act as a nucleophile. ossila.com The phenolic hydroxyl group can be deprotonated to form a phenoxide, which is also a potent nucleophile.

Halogen Bond Formation: The bromine and fluorine atoms can participate in halogen bonding, a directional non-covalent interaction that can influence crystal packing and interactions with biological macromolecules. nih.govfrontiersin.orgnih.gov

Computational modeling, particularly DFT, can be employed to calculate the activation energies for different reaction pathways, thereby predicting the regioselectivity and chemoselectivity. For instance, by modeling the transition states for electrophilic attack at the various open positions on the aromatic ring, one can predict the most favorable site of reaction.

Computational Chemistry in Reactivity Modeling

Modern computational chemistry provides powerful tools for predicting reactivity and selectivity. nih.gov Methods like DFT allow for the calculation of the electronic structure and properties of molecules with a high degree of accuracy. By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed mechanistic understanding of the reaction. This, in turn, allows for the prediction of reaction outcomes under various conditions.

Role of 6 Amino 4 Bromo 2,3 Difluorophenol As a Versatile Synthon in Advanced Chemical Synthesis

Building Block for Novel Fluorinated and Brominated Organic Compounds

The strategic placement of fluorine and bromine atoms on the 6-Amino-4-bromo-2,3-difluorophenol ring makes it an exceptionally valuable precursor for a new generation of halogenated organic compounds. The presence of multiple, distinct reactive sites allows for selective and sequential chemical transformations, enabling chemists to introduce further molecular complexity.

The amino and hydroxyl groups can be readily modified or can direct further electrophilic substitution, while the bromo and fluoro substituents offer handles for a variety of cross-coupling reactions and nucleophilic substitutions. This multi-faceted reactivity allows for the systematic and controlled synthesis of novel molecules with precisely tailored electronic and steric properties. The ability to incorporate both fluorine and bromine is particularly significant, as these elements are known to impart unique pharmacological and material properties.

Precursor in the Rational Design of Chemical Probes and Indicators

The inherent structural features of this compound make it an attractive starting material for the rational design of sophisticated chemical probes and indicators. The amino group can serve as a reactive handle for conjugation to other molecules or as a key component of a fluorophore system. The electron-withdrawing nature of the fluorine atoms can modulate the acidity of the phenolic proton and influence the photophysical properties of any derived fluorescent probes.

Furthermore, the bromine atom can be utilized in transition metal-catalyzed cross-coupling reactions to append recognition motifs or signaling units. This modular approach allows for the construction of probes designed to detect specific analytes or to monitor biological processes with high sensitivity and selectivity.

Intermediate in the Synthesis of Complex Molecular Architectures (e.g., Heterocyclic Systems)

One of the most significant applications of this compound is as a key intermediate in the synthesis of complex molecular architectures, particularly heterocyclic systems. The ortho-relationship of the amino and hydroxyl groups provides a classic structural motif for the construction of various fused ring systems.

Through condensation reactions with a wide range of reagents, this synthon can be readily converted into a variety of heterocyclic scaffolds, such as benzoxazoles, benzothiazoles, and other related systems. The fluorine and bromine substituents are carried through the synthetic sequence, yielding halogenated heterocycles that are often difficult to prepare by other means. These resulting heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.

Potential in Materials Science: Precursors for Fluorinated Polymers and Functional Materials

The unique combination of functional groups on this compound also points to its potential as a valuable monomer or precursor in materials science. The presence of fluorine atoms is well-known to enhance the thermal stability, chemical resistance, and specific optical properties of polymers.

Future Research Directions and Theoretical Perspectives

Exploration of Asymmetric Synthesis and Enantioselective Transformations

The development of chiral derivatives from achiral precursors is a cornerstone of modern medicinal and materials chemistry. For 6-Amino-4-bromo-2,3-difluorophenol, the exploration of asymmetric synthesis and enantioselective transformations presents a significant and largely untapped area of research. The inherent chirality in many biologically active molecules necessitates the development of synthetic routes that can selectively produce a single enantiomer.

Future research could focus on the use of chiral catalysts to introduce stereocenters into derivatives of this compound. For instance, chiral multifunctional organocatalysts have been successfully employed in the asymmetric oxa-Michael-aza-Henry cascade reaction of salicylaldimines with nitroolefins, yielding polysubstituted chiral 4-aminobenzopyrans with high enantioselectivity. nih.gov A similar strategy could be adapted for derivatives of this compound.

Furthermore, chiral metal complexes, such as those based on nickel-aminophenol sulfonamides, have shown promise in asymmetric reactions like the Henry reaction. nih.gov The application of such catalysts to introduce chirality into molecules derived from this compound could lead to novel compounds with unique stereochemistry. The development of enantioselective methods for the synthesis of fluorinated compounds is particularly relevant, given the presence of two fluorine atoms in the target molecule. fiveable.me

Table 1: Examples of Chiral Catalysts and Their Applications in Asymmetric Synthesis

Catalyst TypeReactionApplicationReference
Chiral Multifunctional OrganocatalystOxa-Michael-aza-Henry cascade reactionSynthesis of polysubstituted chiral 4-aminobenzopyrans nih.gov
Chiral Nickel-Aminophenol Sulfonamide ComplexAsymmetric Henry reactionSynthesis of chiral nitro-alcohols nih.gov
Primary-Secondary Diamine CatalystsAsymmetric Robinson annulationSynthesis of fluorinated chiral cyclohexenones fiveable.me
Chiral Phosphoric AcidsAsymmetric 2-aza-Cope rearrangementsSynthesis of β-amino amides chemrxiv.org

Development of Greener and Sustainable Synthetic Methodologies for Halogenated Phenols

The synthesis of halogenated aromatic compounds often relies on traditional methods that can generate significant chemical waste and utilize hazardous reagents. A critical area of future research is the development of greener and more sustainable synthetic methodologies for halogenated phenols like this compound.

One promising avenue is the use of biocatalysis. Enzymes, such as halogenases, can offer high selectivity under mild reaction conditions, reducing the environmental impact of chemical synthesis. researchgate.net For instance, the enzymatic resolution of racemic mixtures using D-aminoacylase has been employed for the convenient synthesis of bromo-D-tryptophan derivatives. nih.gov Exploring the potential of enzymes for the selective halogenation or modification of this compound could lead to more sustainable production methods.

Another key aspect of green chemistry is the use of alternative solvents and catalysts. Research into replacing hazardous solvents with more environmentally benign options and employing recyclable catalysts is crucial for the sustainable synthesis of semiconducting polymers and other materials derived from functionalized phenols. nih.gov The development of protocols that minimize waste and energy consumption will be paramount for the industrial application of this compound and its derivatives.

Advanced In-silico Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery of new compounds. For this compound, advanced in-silico design and predictive modeling can provide valuable insights into its structure-reactivity relationships.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of derivatives of this compound with their potential biological activities or chemical properties. researchgate.netpharmatutor.org By developing robust QSAR models, researchers can virtually screen libraries of potential derivatives and prioritize the most promising candidates for synthesis and testing.

Furthermore, computational methods can be used to predict the reactive sites of polycyclic aromatic hydrocarbons and related compounds, offering insights into their transformation pathways. nih.gov Applying these theoretical approaches to this compound can help in understanding its reactivity in various chemical reactions and designing selective synthetic strategies.

Table 2: In-silico Tools and Their Applications in Drug Design and Reactivity Prediction

In-silico ToolApplicationRelevance for this compoundReference
QSAR ModelingPredicting biological activity based on chemical structureDesigning derivatives with desired properties researchgate.netpharmatutor.org
Molecular DockingSimulating the interaction of a molecule with a biological targetIdentifying potential therapeutic targets pharmatutor.org
Density Functional Theory (DFT)Predicting reactive sites and reaction mechanismsUnderstanding and controlling chemical transformations nih.gov
Monte Carlo AlgorithmGenerating QSAR models for activity predictionPredicting the potential bioactivity of derivatives pharmatutor.org

High-Throughput Synthesis and Screening of Derivatives for Chemical Diversity

To fully explore the chemical space around this compound, high-throughput synthesis and screening (HTS) methodologies are indispensable. These techniques allow for the rapid generation and evaluation of large libraries of compounds, significantly accelerating the discovery of new molecules with desired properties.

Combinatorial chemistry provides a framework for the systematic synthesis of a vast number of derivatives from a common scaffold. fiveable.me By employing combinatorial strategies, researchers can efficiently create a diverse library of compounds based on the this compound core structure. This can involve varying substituents on the aromatic ring or modifying the amino and hydroxyl groups.

Once synthesized, these libraries can be subjected to high-throughput screening to identify "hits" with interesting biological or material properties. HTS platforms can screen millions of compounds in a short period, making it a powerful tool for lead discovery. The application of HTS to libraries of this compound derivatives could lead to the identification of novel drug candidates, functional materials, or chemical probes.

In-depth Mechanistic Investigations into Complex Reaction Pathways and Intermediate Characterization

A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing synthetic routes and developing new ones. In-depth mechanistic investigations can reveal the intricate details of complex reaction pathways and allow for the characterization of transient intermediates.

The synthesis of polysubstituted aromatic compounds often involves a careful consideration of the order of reactions to achieve the desired regioselectivity. Mechanistic studies can elucidate the directing effects of the various substituents on the this compound ring, enabling a more rational approach to its functionalization.

Characterizing reaction intermediates is key to understanding the step-by-step process of a chemical transformation. Techniques such as spectroscopy and crystallography can be employed to identify and study these transient species. For example, understanding the formation and reactivity of intermediates in the synthesis of 2-aminophenoxazinone architectures has been crucial for optimizing the catalytic process. Similar detailed mechanistic studies on reactions involving this compound would provide invaluable knowledge for controlling its chemical transformations.

Q & A

Q. What is the optimal synthetic route for 6-Amino-4-bromo-2,3-difluorophenol?

  • Methodology : The compound can be synthesized via sequential halogenation and reduction. First, bromination of 2,3-difluorophenol derivatives at the 4-position using bromine or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C achieves regioselectivity . Subsequent nitration (if required) and reduction of nitro groups to amines are performed. For example, catalytic hydrogenation with Pd/C (20% w/w) under H₂ (1 bar) in ethanol at room temperature yields >95% conversion, as demonstrated for analogous amino-difluorophenol derivatives .
  • Key Data :
  • Yield: >95% after nitro reduction .
  • Reaction time: 7 hours for nitro-to-amine conversion .

Q. How can purification and characterization be optimized for this compound?

  • Methodology :
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Characterization :
  • ¹H NMR : Peaks for aromatic protons (δ 6.3–6.6 ppm) and amine protons (δ 4.2–4.3 ppm, broad singlet) .
  • HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₆H₅BrF₂NO: 239.95 g/mol) .
  • X-ray crystallography : SHELXL refinement for structural validation .

Q. What analytical techniques are critical for confirming regiochemistry?

  • Methodology :
  • NOESY/ROESY NMR : Detect spatial proximity of substituents (e.g., bromine at 4-position vs. amino at 6-position).
  • HPLC-MS : Monitor byproducts from competing bromination pathways (e.g., 2-bromo vs. 4-bromo isomers) .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed?

  • Methodology :
  • Directing groups : Use meta-directing fluorine atoms to favor bromination at the 4-position.
  • Temperature control : Low temperatures (0–5°C) minimize kinetic byproducts (e.g., di-brominated species) .
  • Contradictions : reports bromination in DCM, but polar solvents like acetonitrile may alter selectivity. Pilot studies comparing solvents are recommended.

Q. What factors influence the compound’s stability under varying pH and temperature?

  • Methodology :
  • pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH, 40°C). Monitor via HPLC for dehalogenation or amine oxidation.
  • Thermal stability : TGA/DSC analysis to identify decomposition thresholds (>150°C suggested for similar fluorophenols ).
  • Key Data :
  • Predicted pKa: ~6.2 (amine group) based on analogues .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • Methodology :
  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to evaluate C-Br bond dissociation energy and Fukui indices for nucleophilic/electrophilic sites.
  • Docking studies : Screen potential biological targets (e.g., enzymes with halogen-binding pockets) using AutoDock Vina .

Q. Are there contradictions in reported biological activity data for halogenated fluorophenols?

  • Analysis :
  • lists fluorophenols with varied bioactivity (e.g., enzyme inhibition), but no direct data exists for this compound.
  • Recommendations :
  • Use fluorescence-based assays to quantify binding to bacterial topoisomerases (see for analogous testing).
  • Compare with 4-bromo-2-fluoro-6-nitrophenol derivatives, which show moderate antimicrobial activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.